3-Nitro Lidocaine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Nitro Lidocaine, also known as this compound, is a useful research compound. Its molecular formula is C14H21N3O3 and its molecular weight is 279.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Nitro Lidocaine, a derivative of the well-known local anesthetic lidocaine, has garnered attention for its potential biological activities beyond traditional anesthetic effects. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.

This compound (CAS Number: 39942-49-9) is characterized by the addition of a nitro group to the lidocaine structure, which may influence its biological activity. This modification could enhance its interaction with biological targets, potentially altering its pharmacokinetics and pharmacodynamics compared to lidocaine.

The biological activity of this compound can be attributed to several mechanisms:

- Local Anesthetic Action : Like lidocaine, this compound acts primarily as a sodium channel blocker, inhibiting neuronal excitability and thereby producing local anesthesia.

- Anti-inflammatory Effects : Studies have suggested that lidocaine and its derivatives may modulate inflammatory pathways by affecting the release of arachidonic acid and subsequent eicosanoid synthesis . This could imply that this compound retains or enhances these anti-inflammatory properties.

- Antitumor Activity : Recent research indicates that lidocaine may induce apoptosis in cancer cells through pathways involving growth differentiation factor-15 (GDF-15) and TRIB3 expression . The nitro modification in this compound could potentially amplify these effects.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Analgesic Efficacy : A study comparing the analgesic effects of nitroglycerin combined with lidocaine demonstrated that adding nitroglycerin significantly improved pain relief and reduced opioid consumption during surgical procedures . While this study primarily focused on lidocaine, the implications for this compound's enhanced efficacy are notable.

- Toxicity Profile : Research on lidocaine-associated central nervous system (CNS) toxicity suggests that modifications to the lidocaine structure can influence toxicity levels. Understanding the safety profile of this compound is crucial for its clinical application .

Case Studies

Case Study 1: Surgical Application

A randomized controlled trial evaluated the impact of nitroglycerin when added to lidocaine for intravenous regional anesthesia (IVRA). Results indicated improved onset times for sensory and motor blockades when nitroglycerin was included, suggesting potential benefits for formulations including this compound .

| Group | Treatment | Sensory Block Onset Time | Motor Block Onset Time | Opioid Consumption |

|---|---|---|---|---|

| Control | Lidocaine only | Longer | Longer | Higher |

| NTG + Lidocaine | Shorter | Shorter | Lower |

Case Study 2: Cancer Treatment

In vitro studies have shown that lidocaine can suppress tumor growth in HeLa cells via apoptosis mechanisms involving GDF-15 and TRIB3. Further research is needed to determine if this compound exhibits similar or enhanced antitumor properties due to its structural modifications .

科学的研究の応用

Analgesic Properties

Intravenous Regional Anesthesia (IVRA)

3-Nitro Lidocaine has been studied for its efficacy in enhancing analgesic effects when used in conjunction with nitroglycerin in intravenous regional anesthesia. Research indicates that the addition of nitroglycerin to lidocaine improves the onset time and quality of anesthesia in trauma patients undergoing surgery. A clinical trial demonstrated that patients receiving a combination of lidocaine and nitroglycerin experienced significantly shorter sensory and motor block onset times compared to those receiving lidocaine alone .

Case Study Example:

- Study: A randomized controlled trial involving 100 patients assessed the analgesic effects of different doses of nitroglycerin added to lidocaine during hand surgery.

- Findings: The group receiving 400 µg of nitroglycerin showed a marked improvement in both sensory and motor block onset times, along with reduced opioid use post-surgery .

Antimicrobial Activity

Nitro Compounds in Antimicrobial Applications

Nitro-containing compounds, including derivatives like this compound, have demonstrated significant antimicrobial properties. These compounds often function by producing reactive intermediates that disrupt bacterial DNA, leading to cell death. The broad spectrum of activity includes effectiveness against various pathogens, making them valuable in treating infections .

Table: Antimicrobial Activity of Nitro Compounds

| Compound | Activity | Mechanism of Action |

|---|---|---|

| Metronidazole | Antibacterial | DNA damage via nitro reduction |

| 5-Nitroimidazole | Antimicrobial against H. pylori | Activation leads to toxic intermediates |

| 3-Nitro-1H-1,2,4-triazole | Antitrypanosomatid activity | Inhibition of Trypanosoma cruzi |

Potential for Cancer Therapy

Antineoplastic Properties

Research into nitro compounds has revealed potential antineoplastic (anti-cancer) properties. Some derivatives are being explored for their ability to inhibit tumor growth through mechanisms similar to those seen in antimicrobial activity. For instance, certain nitrotriazole derivatives have shown promise against Mycobacterium tuberculosis and may also have applications in cancer treatment .

Pain Management in Clinical Settings

Enhanced Analgesia with Adjuvants

The combination of this compound with other analgesics has been investigated for improved pain management strategies. Studies indicate that co-administration with agents like L-NAME (N(Omega)-nitro-L-arginine methyl ester) can enhance the analgesic effects of lidocaine, providing better pain control during surgical procedures .

Case Study Example:

特性

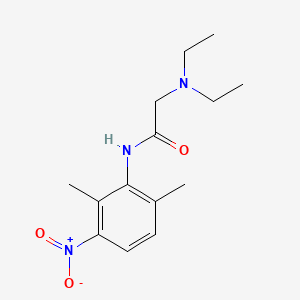

IUPAC Name |

2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(11(14)4)17(19)20/h7-8H,5-6,9H2,1-4H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYIETDHPXAQHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730022 |

Source

|

| Record name | N-(2,6-Dimethyl-3-nitrophenyl)-N~2~,N~2~-diethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39942-49-9 |

Source

|

| Record name | N-(2,6-Dimethyl-3-nitrophenyl)-N~2~,N~2~-diethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。